An In-depth Technical Guide to Spirohydantoins: A Case Study on 1,3-Diazaspiro[4.5]decane-2,4-dione
An In-depth Technical Guide to Spirohydantoins: A Case Study on 1,3-Diazaspiro[4.5]decane-2,4-dione
Introduction: The Significance of the Spirohydantoin Scaffold
Hydantoins, chemically known as imidazolidine-2,4-diones, represent a privileged scaffold in medicinal chemistry.[1][2][3] Their rigid, five-membered ring structure, equipped with hydrogen bond donors and acceptors, allows for diverse and specific interactions with a multitude of biological targets.[3] The introduction of a spirocyclic moiety at the 5-position of the hydantoin core, creating spirohydantoins, imparts a three-dimensional architecture that can enhance binding affinity and selectivity for target proteins. This unique structural feature has made spirohydantoins a focal point in the discovery of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.[2][4][5] This guide will delve into the chemical and physical properties of 1,3-Diazaspiro[4.5]decane-2,4-dione as a representative example of this important class of compounds.
Chemical Structure and Identification
1,3-Diazaspiro[4.5]decane-2,4-dione is characterized by a hydantoin ring spiro-fused to a cyclohexane ring at the C5 position. This arrangement results in a rigid, bicyclic system.
Key Identifiers:
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IUPAC Name: 1,3-diazaspiro[4.5]decane-2,4-dione[6]
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CAS Number: 702-62-5[6]
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Molecular Formula: C₈H₁₂N₂O₂[6]
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Synonyms: 5,5-Pentamethylenehydantoin, Cyclohexanespiro-5'-hydantoin, Spiro[cyclohexane-1,5'-hydantoin][6]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1,3-Diazaspiro[4.5]decane-2,4-dione are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Weight | 168.19 g/mol | [6][7] |
| Physical Form | Solid | |
| Monoisotopic Mass | 168.089877630 Da | [6] |
| XlogP3 (Computed) | 0.6 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
Spectroscopic Characterization:
The structural elucidation of 1,3-Diazaspiro[4.5]decane-2,4-dione relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the number and environment of protons. For this molecule, one would expect to see signals corresponding to the protons on the cyclohexane ring and the N-H protons of the hydantoin moiety.[6]
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¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. Signals for the carbonyl carbons (C2 and C4), the spiro carbon (C5), and the carbons of the cyclohexane ring would be characteristic.[6][8]
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Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present. The IR spectrum of a hydantoin derivative is characterized by strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1700-1780 cm⁻¹.[1][9][10] The N-H stretching vibrations are also observable.[1]
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Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 1,3-Diazaspiro[4.5]decane-2,4-dione, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.[6]
Synthesis of Spirohydantoins: A Methodological Overview
The synthesis of spirohydantoins can be achieved through various methods. A common and effective approach is a multi-step synthesis starting from a cyclic ketone. The following protocol is a representative example based on the synthesis of a related spirohydantoin.[1]
Experimental Protocol: A Generalized Three-Step Synthesis
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Step 1: Strecker Reaction to form an α-aminonitrile.
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A cyclic ketone (e.g., cyclohexanone) is reacted with an alkali metal cyanide (e.g., sodium cyanide) and an amine salt (e.g., ammonium chloride or a primary amine hydrochloride) in a suitable solvent mixture (e.g., DMSO/water).
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The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).
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Work-up involves pouring the reaction mixture into ice-water and extracting the product with an organic solvent.
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Step 2: Formation of the Ureido Derivative.
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The α-aminonitrile intermediate is treated with a cyanate salt (e.g., potassium cyanate) in the presence of an acid (e.g., acetic acid).
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The reaction is typically stirred for a few hours at a slightly elevated temperature (e.g., 35-45 °C).
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The resulting ureido derivative is then isolated by extraction.
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Step 3: Cyclization to the Spirohydantoin.
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The ureido derivative is cyclized using a base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF).
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The reaction is often heated (e.g., 45 °C) for several hours.
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An acidic work-up is then performed to yield the final spirohydantoin product, which can be purified by filtration or crystallization.[1]
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Causality Behind Experimental Choices: The Strecker synthesis is a classic and efficient method for creating α-amino acids and their derivatives from ketones. The use of a strong base like sodium hydride in the final step is crucial for deprotonating the urea nitrogen, facilitating the intramolecular cyclization to form the stable hydantoin ring.
Caption: Generalized workflow for the synthesis of spirohydantoins.
Applications in Drug Discovery and Development
The spirohydantoin scaffold is a cornerstone in the development of new therapeutic agents. Its rigid structure allows for the precise positioning of substituents to interact with biological targets, leading to high potency and selectivity.
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Anticonvulsant Activity: Derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds have shown promising activity in preclinical models of epilepsy.
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Oncology: Spirohydantoins have been investigated as inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer progression.[4][5][11] Additionally, thiohydantoin derivatives have been developed as potent androgen receptor antagonists for the treatment of prostate cancer.[3]
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Other Therapeutic Areas: The versatility of the spirohydantoin scaffold has led to its exploration in a wide range of other diseases. For example, derivatives have been studied as myelostimulators (agents that stimulate the bone marrow) and as scaffolds for discovering novel opioid receptor agonists.[12]
Conclusion
While direct information on 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is limited, the detailed analysis of its close analogue, 1,3-Diazaspiro[4.5]decane-2,4-dione, provides a comprehensive technical overview of the spirohydantoin class of molecules. The unique structural features, combined with established synthetic routes and a broad range of biological activities, underscore the importance of spirohydantoins as a privileged scaffold in modern drug discovery. Further research into larger spiro-ring systems, such as the [4.11]hexadecane derivative, may unveil novel therapeutic opportunities.
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